3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C16H14Cl3N3O4. This compound is known for its unique chemical structure, which includes a nitro group, a trichloroethyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the nitration of a benzamide precursor, followed by the introduction of the trichloroethyl group and the methoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a biochemical probe.
Medicine: The compound is explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The trichloroethyl group may interact with enzymes or receptors, altering their activity. The methoxyphenyl group can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide
- 3-nitro-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide
Uniqueness
Compared to similar compounds, 3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C16H14Cl3N3O4 |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-7-5-11(6-8-13)20-15(16(17,18)19)21-14(23)10-3-2-4-12(9-10)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
FVDOQPCRXYQGKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.